cis-1-Methyloctahydropyrrolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-Methyloctahydropyrrolo[3,4-b]pyridine is a bicyclic nitrogen-containing heterocyclic compound It is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyridine core with a cis-1-methyl substituent
Preparation Methods
The synthesis of cis-1-Methyloctahydropyrrolo[3,4-b]pyridine typically involves multiple steps. One common method includes the reduction of dimethyl 2,3-pyridinedicarboxylate to 2,3-dihydroxymethylpyridine using a reducing agent. This intermediate is then converted to 2,3-dihalomethylpyridine using halogenated sulfoxide. In the presence of an alkali metal salt of iodine as a catalyst, a cyclization reaction with benzyl amine yields 6-benzyl-pyrrolo[3,4-b]pyridine. Finally, hydrogenation of this intermediate produces this compound .
Chemical Reactions Analysis
cis-1-Methyloctahydropyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenated sulfoxides, alkali metal salts, and hydrogenation catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
cis-1-Methyloctahydropyrrolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of cis-1-Methyloctahydropyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it can act as an inhibitor of certain kinases by binding to their active sites. This binding can disrupt the kinase’s normal function, leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
cis-1-Methyloctahydropyrrolo[3,4-b]pyridine can be compared to other similar compounds, such as:
1H-Pyrrolo[3,2-c]pyridine: Another bicyclic nitrogen-containing heterocycle used in kinase inhibitor design.
1H-Pyrazolo[3,4-b]pyridine: Known for its applications in medicinal chemistry and its ability to inhibit various enzymes.
The uniqueness of this compound lies in its specific structural features and the cis-1-methyl substituent, which can influence its reactivity and binding properties.
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(4aR,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3/t7-,8+/m1/s1 |
InChI Key |
QVLUVOZDWSAEIP-SFYZADRCSA-N |
Isomeric SMILES |
CN1CCC[C@H]2[C@@H]1CNC2 |
Canonical SMILES |
CN1CCCC2C1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.